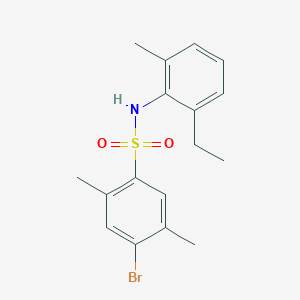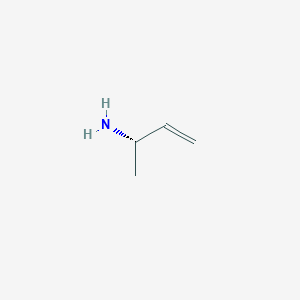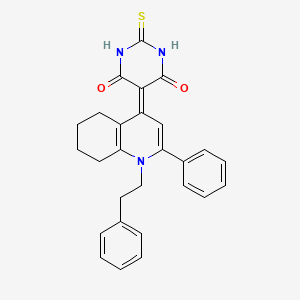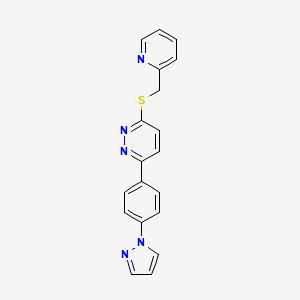![molecular formula C15H11BrN2O2 B2905089 N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-36-5](/img/structure/B2905089.png)
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a furo[3,2-b]pyridine moiety, which is a fused ring system that is part of many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring fused with a furan ring, a bromophenyl group, and a carboxamide group. These functional groups could potentially allow for various interactions and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and furan rings, as well as the bromophenyl and carboxamide groups. These groups can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a pyridine ring could potentially influence its basicity, while the bromophenyl group could influence its reactivity .Scientific Research Applications
Antimicrobial Applications
This compound has shown promise in the field of antimicrobial research. A study has indicated that derivatives of this compound exhibit good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans . The ability to inhibit the growth of these microorganisms suggests potential for developing new antibiotics, especially in the face of rising microbial resistance.
Anticancer Research
Thieno[2,3-b]pyridine derivatives, which are structurally related to the compound , have been explored for their anticancer properties. They have been found to induce cytotoxicity in cancer cell lines such as MCF-7, suggesting a potential role in cancer treatment strategies .
Antibacterial Activity
The compound’s derivatives have demonstrated significant antibacterial properties. They have been effective in creating inhibition zones against bacterial strains, indicating their potential use in treating bacterial infections .
Antifungal Applications
Similar to its antibacterial properties, this compound has also shown antifungal activity. It has been effective against fungal strains like C. albicans, which is known to cause opportunistic infections in humans .
Anti-inflammatory Potential
Research into related thieno[2,3-b]pyridine compounds has revealed anti-inflammatory activities. These findings suggest that derivatives of N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide could also be explored for their anti-inflammatory potential, which could be beneficial in treating various inflammatory disorders .
Drug Design and Medicinal Chemistry
The core structure of this compound is of significant interest in drug design due to its similarity to DNA bases like adenine and guanine. This similarity could be key in the compound’s effectiveness in various medicinal applications, including antiviral, antibacterial, antifungal, and anticancer activities .
Mechanism of Action
Target of Action
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a pyridine derivative . Pyridine derivatives have been shown to exhibit a variety of biological activities and are known to interact with multiple targets . .
Mode of Action
It’s known that pyridine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyridine derivatives have been shown to impact a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial activity .
Result of Action
Pyridine derivatives have been shown to exhibit a variety of effects, including antimicrobial activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-5-6-13-12(17-9)8-14(20-13)15(19)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZXAVVIJIVERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2905006.png)
![7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2905007.png)
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2905008.png)



![n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2905017.png)



![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate](/img/structure/B2905022.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)
![3-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2905029.png)